molecular formula C25H24N2O4 B6500863 2-{[1,1'-biphenyl]-4-yl}-N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide CAS No. 955247-83-3

2-{[1,1'-biphenyl]-4-yl}-N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

Cat. No.: B6500863
CAS No.: 955247-83-3
M. Wt: 416.5 g/mol
InChI Key: DYVUUCVXVZZRHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would likely introduce a degree of rigidity into the molecule, while the oxazolidinone group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be demethylated under acidic conditions, or the oxazolidinone group could be hydrolyzed to give a carbonyl and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the biphenyl group might increase the compound’s hydrophobicity, while the oxazolidinone group could potentially increase its polarity .

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with a variety of biological targets due to the presence of several different functional groups .

Future Directions

The compound could potentially be investigated for a variety of applications, depending on its physical and chemical properties and its biological activity. For example, it could be studied as a potential pharmaceutical compound, or as a building block for the synthesis of more complex molecules .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-22-13-11-21(12-14-22)27-17-23(31-25(27)29)16-26-24(28)15-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-14,23H,15-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVUUCVXVZZRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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